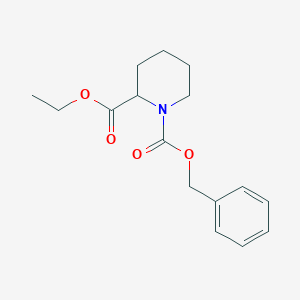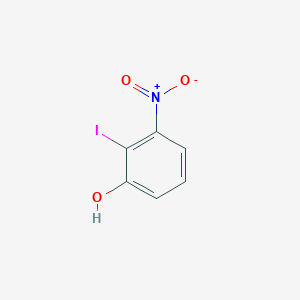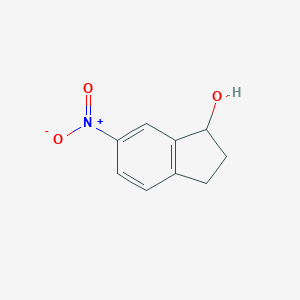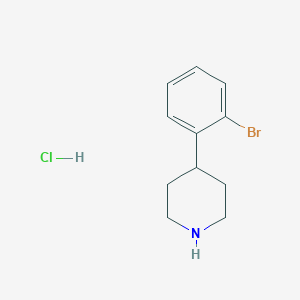
TEMPO メタクリレート
概要
説明
TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical useful in controlling living radical polymerizations . It has a methacrylate functionality for cross-linking or orthogonal polymerization . It undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals .
Synthesis Analysis
TEMPO methacrylate can be synthesized through anionic dispersion polymerization . It can also be employed as a counter radical for the polymerization of styrene . A study has shown that styrene can be copolymerized with TEMPO methacrylate using 2,2′-azobis(2-methylpropionitrile) (AIBN) as an initiator at 125 °C .Molecular Structure Analysis
The empirical formula of TEMPO methacrylate is C13H22NO3 . Its molecular weight is 240.32 . The SMILES string representation of its structure isCC(=C)C(=O)OC1CC(C)(C)N([O])C(C)(C)C1 . Chemical Reactions Analysis
TEMPO methacrylate undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing TEMPO radicals . It can also be employed as a counter radical for the polymerization of styrene .Physical And Chemical Properties Analysis
TEMPO methacrylate is a powder with a melting point of 86-90 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
エネルギー貯蔵:有機ラジカル電池
TEMPO メタクリレート: は、有機ラジカル電池(ORB) の開発における重要な要素です。 これらの電池は、従来のリチウムイオン電池に代わる持続可能な選択肢であり、高い機械的柔軟性と安定性を提供します . これらのポリマー内のレドックス活性TEMPOユニットは、高速の電子移動を促進し、これはエネルギー貯蔵用途における高レート性能にとって重要です .
触媒:酸化反応
この化合物は、酸化反応、特にアルコールの酸化において効率的な触媒として役立ちます。 その安定したニトロキシドラジカル部分は可逆的なレドックス反応を起こし、触媒系での使用に適しています .
電気化学:レドックスフロー電池
レドックスフロー電池 では、TEMPO メタクリレートベースのポリマーは、その優れた電気化学的性能により使用できます。 これらのポリマーの分子構造は、その効率にとって重要であり、電子輸送と貯蔵容量を最適化するために設計されています .
材料科学:自己組織薄膜
PTMA モノマー: は、薄膜に自己組織化できるブロックコポリマーを合成するために使用されます。 これらのフィルムは、特定の電子特性を持つ膜やコーティングを作成するための潜在的な用途があります .
印刷技術:フレキシブルエレクトロニクスのインク
この化合物は、スクリーン印刷やインクジェット印刷などのさまざまなキャスト方法に適しており、フレキシブルエレクトロニクス分野での用途を開きます。 フレキシブル基板に導電性材料を印刷して、「モノのインターネット」デバイスに使用できます .
センサー技術:電気化学センサー
最後に、TEMPO メタクリレートは、電気化学センサーの開発にも使用されます。 その高いレドックス電位と速い反応速度は、迅速で正確な検出が求められるセンシング用途に最適です .
作用機序
Safety and Hazards
TEMPO methacrylate is classified as Aquatic Chronic 2 and Skin Sensitizer 1 . It has hazard statements H317 - H411, indicating that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
将来の方向性
Research on TEMPO methacrylate is ongoing, with a focus on its use in controlled radical polymerizations . Future directions may include exploring its potential in creating new materials and applications in various fields .
Relevant Papers Several papers have been published on TEMPO methacrylate. For instance, a paper titled “Hydrophilic Crosslinked TEMPO-Methacrylate Copolymers – a Straight Forward Approach towards Aqueous Semi-Organic Batteries” discusses the use of TEMPO methacrylate in the creation of aqueous semi-organic batteries . Another paper, “Kinetic Features of the Radical Polymerization of Methyl Methacrylate under Conditions of Nitroxide-Mediated Reversible Inhibition”, discusses the kinetics and mechanism of controlled radical polymerization of methacrylates mediated by nitroxide radicals .
生化学分析
Biochemical Properties
The biochemical properties of TEMPO methacrylate are primarily associated with its redox-active nature . It is known to interact with various biomolecules, particularly in the context of organic synthesis and catalysis . Detailed information about specific enzymes, proteins, or other biomolecules it interacts with is currently limited.
Cellular Effects
As a synthetic polymer, it is primarily used in materials science applications such as in the fabrication of organic batteries
Molecular Mechanism
The molecular mechanism of TEMPO methacrylate primarily involves its role in organic synthesis and catalysis . It is known to participate in radical-mediated polymerization processes . The TEMPO moiety in the methacrylate acts as a stable radical that can engage in various chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, TEMPO methacrylate has been shown to be a valuable component in the synthesis of polymers with different monomer ratios . These polymers have been characterized for use as electrode material in organic batteries . Specific information about the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
The metabolic pathways involving TEMPO methacrylate are not well-understood. As a synthetic polymer, it is not typically involved in biological metabolic pathways. Its primary use is in the field of materials science, particularly in the fabrication of organic batteries .
特性
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMOBOGFWDBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)


![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)






